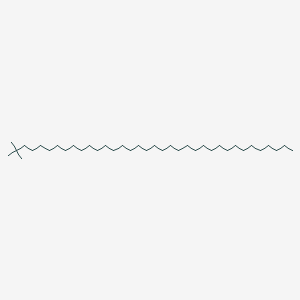![molecular formula C21H28O2Si B14267796 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- CAS No. 136022-54-3](/img/structure/B14267796.png)
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a butanone group, a silyl ether group, and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- typically involves the reaction of 2-butanone with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the silyl ether bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the reaction.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted silyl ethers depending on the reagents used.
Scientific Research Applications
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- involves the formation of stable silyl ether bonds. The silyl group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. This selective protection is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Similar in function but with different steric and electronic properties.
Triisopropylsilyl ethers: Offer greater steric protection but are less reactive.
Methoxymethyl ethers: Provide protection but are more easily cleaved under acidic conditions.
Uniqueness
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- is unique due to its balance of steric protection and reactivity. The bulky tert-butyl and diphenyl groups provide significant steric hindrance, making it a robust protecting group in various synthetic applications.
Properties
CAS No. |
136022-54-3 |
|---|---|
Molecular Formula |
C21H28O2Si |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxy-3-methylbutan-2-one |
InChI |
InChI=1S/C21H28O2Si/c1-17(2)20(22)16-23-24(21(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3 |
InChI Key |
NLGPUPVRWVURPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
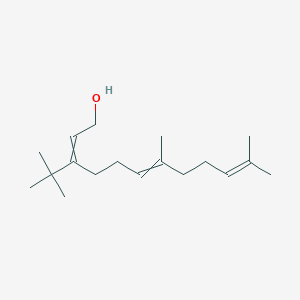
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
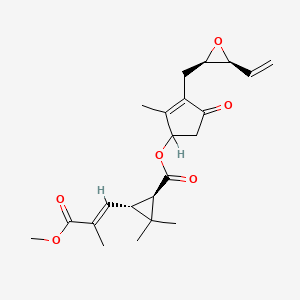
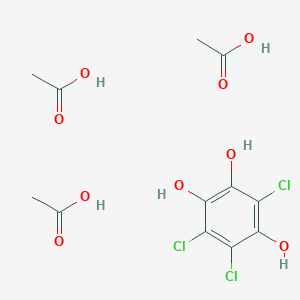
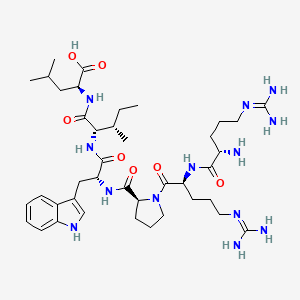
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
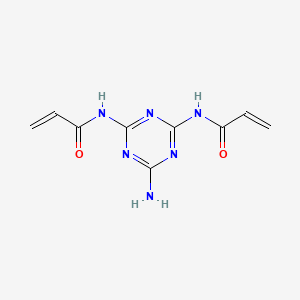
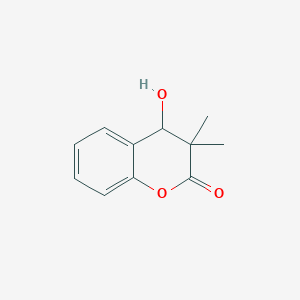
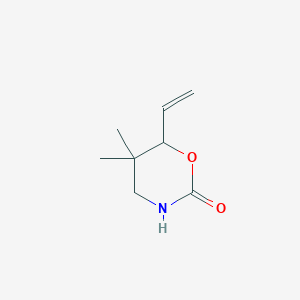
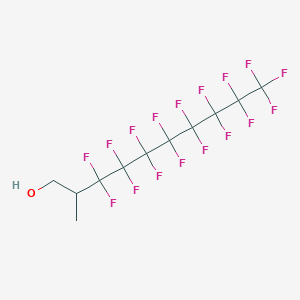
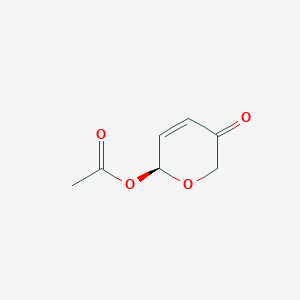
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
